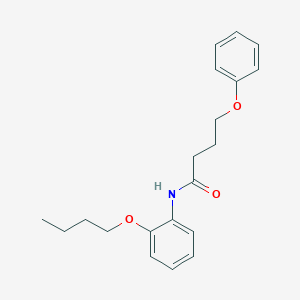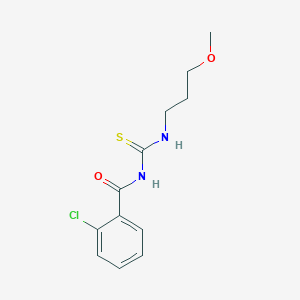
N-(2-chlorobenzoyl)-N'-(3-methoxypropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzoyl)-N'-(3-methoxypropyl)thiourea is a chemical compound that belongs to the class of thiourea derivatives. It is also known as CBPTU and has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of CBPTU is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. CBPTU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CBPTU has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) in cancer cells, which may contribute to its antitumor activity. CBPTU has also been shown to decrease the levels of inflammatory cytokines in the blood, which may have implications for its use in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CBPTU has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent antitumor and antibacterial activity. However, CBPTU also has some limitations. It is not very soluble in water, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on CBPTU. One area of interest is the development of CBPTU-based anticancer drugs. Studies have shown that CBPTU has potent antitumor activity, and further research may lead to the development of more effective and targeted anticancer drugs. Another area of interest is the use of CBPTU as a corrosion inhibitor for metal surfaces. Research in this area may lead to the development of more environmentally friendly corrosion inhibitors. Additionally, further research is needed to fully understand the mechanism of action of CBPTU and its potential applications in treating inflammatory diseases.
Méthodes De Synthèse
CBPTU can be synthesized by reacting 2-chlorobenzoyl isothiocyanate with 3-methoxypropylamine in the presence of a base such as triethylamine. The reaction results in the formation of CBPTU as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
CBPTU has been studied for its potential applications in scientific research. It has been shown to have antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. CBPTU has also been found to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, CBPTU has been studied for its potential use as a corrosion inhibitor for metal surfaces.
Propriétés
Nom du produit |
N-(2-chlorobenzoyl)-N'-(3-methoxypropyl)thiourea |
|---|---|
Formule moléculaire |
C12H15ClN2O2S |
Poids moléculaire |
286.78 g/mol |
Nom IUPAC |
2-chloro-N-(3-methoxypropylcarbamothioyl)benzamide |
InChI |
InChI=1S/C12H15ClN2O2S/c1-17-8-4-7-14-12(18)15-11(16)9-5-2-3-6-10(9)13/h2-3,5-6H,4,7-8H2,1H3,(H2,14,15,16,18) |
Clé InChI |
SUNCRAXKAHGZPX-UHFFFAOYSA-N |
SMILES |
COCCCNC(=S)NC(=O)C1=CC=CC=C1Cl |
SMILES canonique |
COCCCNC(=S)NC(=O)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)
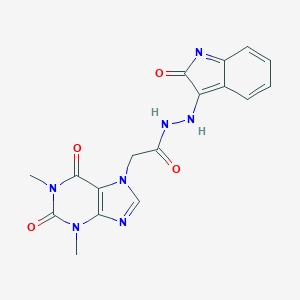
![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide](/img/structure/B255040.png)
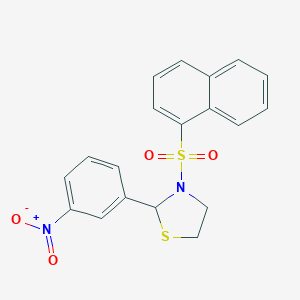
![1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B255051.png)
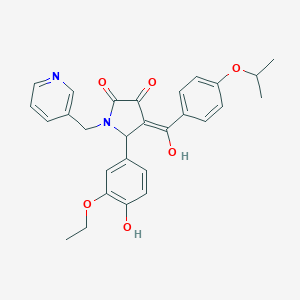
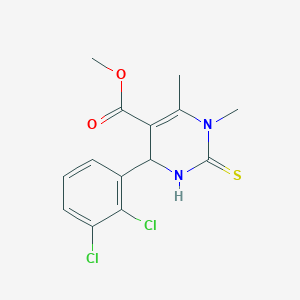
![2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255063.png)
![3-(5-{[9-methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B255064.png)
![allyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255070.png)
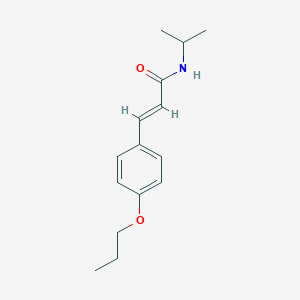
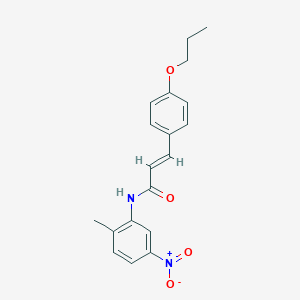
![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)
